molecular formula C15H25NO2 B026528 tert-Butyl adamantan-1-ylcarbamate CAS No. 151476-40-3

tert-Butyl adamantan-1-ylcarbamate

Cat. No.: B026528
CAS No.: 151476-40-3
M. Wt: 251.36 g/mol
InChI Key: LSVGBVIPHLXQPG-UHFFFAOYSA-N
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Description

Tert-Butyl adamantan-1-ylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C15H25NO2 and its molecular weight is 251.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

tert-Butyl adamantan-1-ylcarbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C12H21NO2\text{C}_{12}\text{H}_{21}\text{N}\text{O}_2

This compound features an adamantane core, which is known for its unique three-dimensional structure that can enhance biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The adamantane moiety enhances lipophilicity, facilitating cell membrane penetration, while the carbamate group may participate in hydrogen bonding with biological macromolecules. This interaction can modulate various biochemical pathways, influencing cellular responses.

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities:

  • Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

Anticancer Activity

In a study evaluating the antiproliferative effects of various adamantane derivatives, this compound was tested against several human cancer cell lines using the MTT assay. The results are summarized in Table 1.

Cell LineIC50 (μM)Activity Level
HeLa (Cervical)< 10High
MCF-7 (Breast)< 10High
HCT-116 (Colorectal)20Moderate
HepG2 (Liver)25Moderate
PC-3 (Prostate)> 50Low

The compound exhibited potent antiproliferative activity against HeLa and MCF-7 cell lines, with IC50 values below 10 μM, indicating strong efficacy. In contrast, it showed weaker activity against prostate cancer cells (PC-3) .

Antimicrobial Activity

In addition to anticancer properties, this compound was evaluated for its antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (μg/mL)Activity Level
Staphylococcus aureus15Moderate
Escherichia coli20Moderate
Pseudomonas aeruginosa>50Low

These results indicate moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli but limited effectiveness against Pseudomonas aeruginosa .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Cancer Treatment : A recent study investigated the use of this compound in combination with existing chemotherapeutic agents to enhance anticancer efficacy. The combination therapy demonstrated synergistic effects in vitro, particularly in HeLa and MCF-7 cells .
  • Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of this compound against standard antibiotics. The compound showed comparable or superior activity against certain strains of bacteria, suggesting its potential as an alternative therapeutic agent .

Properties

IUPAC Name

tert-butyl N-(1-adamantyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-14(2,3)18-13(17)16-15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,4-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVGBVIPHLXQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401099
Record name N-t-Boc-1-adamantylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151476-40-3
Record name N-t-Boc-1-adamantylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Boc-amino)adamantane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.